2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole
Description
2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole is a heterocyclic compound that contains both a pyridine and a benzimidazole ring
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c1-2-10-19-13-8-4-3-7-12(13)18-15(19)11-6-5-9-17-14(11)16/h2-9H,1,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLATZWQNULGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-pyridinecarboxaldehyde and 1-prop-2-enylbenzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the process and ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using nucle
Biological Activity
2-(2-Chloro-3-pyridinyl)-1-prop-2-enylbenzimidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C_{13}H_{11}ClN_{2}
- Molecular Weight : 234.7 g/mol
- IUPAC Name : this compound
The presence of the chloro group and the benzimidazole moiety contributes to its reactivity and potential biological interactions.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antimicrobial Activity : The compound is believed to inhibit bacterial cell division by targeting proteins such as FtsZ, which is crucial for bacterial cytokinesis. This inhibition leads to the disruption of the bacterial cell cycle and eventual cell death.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways involved in programmed cell death .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Antifungal | Moderate activity against fungi | |
| Cytotoxicity | Selective toxicity in cancer cells |
Case Study 1: Antimicrobial Evaluation
In a study evaluating various benzimidazole derivatives, this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could serve as a potential lead for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The mechanism was linked to its ability to induce oxidative stress and activate caspase pathways, leading to apoptosis .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that this compound may exhibit favorable absorption and distribution characteristics. It is likely metabolized through liver enzymes, with renal excretion being a primary route for elimination. These properties are crucial for assessing its viability as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
